3-Benzyl-4-methyl-7-((3-methyl-2-butenyl)oxy)-2H-chromen-2-one
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Overview
Description
3-Benzyl-4-methyl-7-((3-methyl-2-butenyl)oxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4-methyl-7-((3-methyl-2-butenyl)oxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide, 4-methylcoumarin, and 3-methyl-2-buten-1-ol.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-methyl-7-((3-methyl-2-butenyl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Benzyl-4-methyl-7-((3-methyl-2-butenyl)oxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylcoumarin: A related compound with similar structural features.
Benzyl Chromen-2-one Derivatives: Other derivatives with variations in the substituent groups.
Uniqueness
3-Benzyl-4-methyl-7-((3-methyl-2-butenyl)oxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Properties
IUPAC Name |
3-benzyl-4-methyl-7-(3-methylbut-2-enoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-15(2)11-12-24-18-9-10-19-16(3)20(22(23)25-21(19)14-18)13-17-7-5-4-6-8-17/h4-11,14H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQSLBYGQHBMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=C(C)C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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